molecular formula C17H17N9 B2785169 N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2202422-85-1

N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No. B2785169
CAS RN: 2202422-85-1
M. Wt: 347.386
InChI Key: DXIGSBPQKUWVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C17H17N9 and its molecular weight is 347.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

Research into the synthesis and oxidation of fused imidazoles and triazoles, including compounds with pyrido and triazolo rings, has been detailed, providing foundational methodologies for creating complex molecules for various applications, including medicinal chemistry and material science. For instance, N-Amination and subsequent oxidation processes are crucial for modifying the chemical structure and properties of these compounds, enabling the exploration of their potential uses in different fields (Glover & Rowbottom, 1976).

Antimicrobial and Antitumor Applications

Compounds containing azetidin-3-amine and similar moieties have been explored for their antimicrobial and antitumor properties. Enaminones, serving as building blocks for synthesizing substituted pyrazoles, have shown potential in antitumor and antimicrobial activities. This underscores the importance of such chemical frameworks in developing new therapeutic agents (Riyadh, 2011).

Heterocyclic Chemistry and Drug Discovery

The exploration of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines has revealed the versatility of these heterocyclic systems in synthesizing compounds with potential applications in drug discovery. Such studies provide insights into the reactivity and functionalization of heterocycles, which are crucial for designing molecules with desired biological activities (Gazizov et al., 2020).

Novel Compounds and Their Bioactivities

Research into novel N-arylpyrazole-containing enaminones and their reactions has led to the creation of various compounds with significant cytotoxic effects against cancer cell lines, highlighting the potential of such molecules in cancer therapy (S. Riyadh, 2011). Moreover, the synthesis of functionalized compounds containing pyridazine and related moieties further illustrates the broad applicability of these chemical frameworks in medicinal chemistry and drug development (J. Svete, 2005).

properties

IUPAC Name

N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9/c1-11-20-14-7-18-6-5-13(14)17(21-11)24(2)12-8-25(9-12)16-4-3-15-22-19-10-26(15)23-16/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIGSBPQKUWVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.